ML-00253764 hydrochloride

MC4R antagonist Brain penetration Route of administration

ML-00253764 hydrochloride (CAS 681847-92-7) is a synthetic, non-peptidic, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R), a class A G protein-coupled receptor pivotal in energy homeostasis and appetite regulation. Originally identified via high-throughput screening and SAR optimization at Millennium Pharmaceuticals, it bears a 4,5-dihydro-1H-imidazole core coupled to a 5-bromo-2-methoxyphenyl-ethyl-3-fluorophenyl scaffold.

Molecular Formula C18H19BrClFN2O
Molecular Weight 413.7 g/mol
Cat. No. B560307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-00253764 hydrochloride
Synonyms2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-2-1H-imidazole hydrochloride
Molecular FormulaC18H19BrClFN2O
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
InChIInChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
InChIKeyKZUMGPQDDCBFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ML-00253764 Hydrochloride: Non-Peptidic Brain-Penetrant MC4R Antagonist for Preclinical Cancer Cachexia and Oncology Research


ML-00253764 hydrochloride (CAS 681847-92-7) is a synthetic, non-peptidic, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R), a class A G protein-coupled receptor pivotal in energy homeostasis and appetite regulation [1]. Originally identified via high-throughput screening and SAR optimization at Millennium Pharmaceuticals, it bears a 4,5-dihydro-1H-imidazole core coupled to a 5-bromo-2-methoxyphenyl-ethyl-3-fluorophenyl scaffold [1]. The compound binds human MC4R with a Ki of 0.16 µM and functional IC50 of 0.103 µM, exhibiting approximately 2.5-fold selectivity over MC3R (IC50 = 0.81 µM) and approximately 7-fold over MC5R (IC50 = 2.12 µM) . Unlike classical peptidic MC4R antagonists, ML-00253764 hydrochloride demonstrates inverse agonist activity at the Gs-cAMP pathway (>1 µM reduces basal cAMP by approximately 20%) [2] and, uniquely among MC4R ligands, functions as a pharmacological chaperone capable of rescuing intracellularly retained obesity-causing MC4R mutants to the cell surface [3]. Its hydrochloride salt form delivers aqueous solubility of 4.14 mg/mL (10 mM in water) and DMSO solubility of 41.37 mg/mL, enabling flexible formulation for both in vitro and in vivo studies [4]. The compound is commercially available from multiple vendors (Tocris/Bio-Techne catalog #4854, Sigma-Aldrich, MedChemExpress) at ≥98% HPLC purity, with COA-supported batch-to-batch consistency [4].

Why MC4R Antagonist Substitution Is Scientifically Invalid: ML-00253764 Hydrochloride's Multidimensional Differentiation


MC4R antagonists span structurally and pharmacologically distinct compound classes—cyclic peptides (HS024, SHU9119), linear peptides (AgRP), non-peptidic neutral antagonists (MCL0129), and non-peptidic inverse agonists (ML-00253764)—that cannot be interchanged without fundamentally altering experimental outcomes [1]. Peptidic antagonists such as HS024 (Ki = 0.29 nM) and SHU9119 require intracerebroventricular (ICV) administration to achieve central MC4R blockade, precluding peripheral dosing routes [2]. Among non-peptide antagonists, MCL0129 (Ki = 7.9 nM) acts as a neutral antagonist with no effect on basal cAMP levels, whereas ML-00253764 exhibits inverse agonist activity that actively suppresses constitutive MC4R signaling [3]. Furthermore, ML-00253764 uniquely functions as a pharmacological chaperone, rescuing intracellularly retained MC4R mutants (N62S: +43%, P78L: +34% surface expression) that are not restored by endogenous ligands α-MSH or AgRP [4]. Even among brain-penetrant non-peptide MC4R antagonists, later compounds such as SNT207707 and TCMCB07 have distinct selectivity profiles and lack the combination of inverse agonism and chaperone activity documented for ML-00253764 [5]. Substituting any alternative MC4R ligand for ML-00253764 therefore risks losing one or more of these therapeutically relevant pharmacological functions.

ML-00253764 Hydrochloride: Comparative Quantitative Evidence for Scientific Selection


Peripheral (SC) Administration Achieves Central MC4R Blockade, Unlike Peptide Antagonists Requiring ICV Injection

ML-00253764 is a brain-penetrant small molecule that achieves central MC4R occupancy following subcutaneous (SC) administration, as demonstrated by brain vs. plasma pharmacokinetic profiling: at 30 mg/kg SC in C57Bl/6 mice, brain AUC(0-inf) = 29,900 nM·h vs. plasma AUC(0-inf) = 8,800 nM·h, with brain concentrations exceeding plasma levels (P < 0.05) [1]. In contrast, peptidic MC4R antagonists such as HS024 (Ki = 0.29 nM for MC4R) [2] and SHU9119 (non-selective MC3/MC4 antagonist) [3] require intracerebroventricular (ICV) infusion to produce central effects on feeding and body weight, as documented in their original characterizations. ML-00253764 administered SC at 15 mg/kg twice daily for 13 days preserved lean body mass in Lewis lung carcinoma-bearing C57BL6 mice (LBM unchanged vs. -4.8% for vehicle control), while stimulating light-phase food intake (P < 0.05) [4]. No peptide MC4R antagonist has demonstrated comparable cachexia efficacy via peripheral administration.

MC4R antagonist Brain penetration Route of administration Cachexia

Inverse Agonist Activity at MC4R Suppresses Constitutive cAMP Signaling, Differentiating from Neutral Antagonist MCL0129

ML-00253764 functions as an inverse agonist at the MC4R Gs-cAMP pathway, actively decreasing basal cAMP accumulation by approximately 20% at concentrations above 1 µM in membranes expressing human MC4R, as directly quantified in a cAMP functional activity assay [1]. This property is pharmacologically distinct from the neutral antagonist MCL0129, which attenuates α-MSH-stimulated cAMP formation in COS-1 cells expressing MC4R but does not affect basal cAMP levels, confirming a neutral antagonist profile [2]. The inverse agonism of ML-00253764 has also been confirmed in comparative studies alongside three other MC4R inverse agonists (AgRP, MCL0020, Ipsen 5i), where ML-00253764 decreased basal cAMP levels from 47% to 82% across wild-type and constitutively active mutant MC4Rs [3]. This inverse agonist property is mechanistically significant because constitutively active MC4R mutants are associated with human obesity, and inverse agonists can suppress pathological basal signaling that neutral antagonists cannot address.

MC4R inverse agonist cAMP Constitutive activity Biased signaling

Pharmacological Chaperone Activity Rescues MC4R Mutants to the Cell Surface: Unique Among MC4R Antagonists

ML-00253764 uniquely functions as a pharmacological chaperone for intracellularly retained MC4R mutants implicated in monogenic obesity. Flow cytometry experiments demonstrated that ML-00253764 treatment increased the membrane surface expression of the deficient MC4R mutants N62S by 43% and P78L by 34% relative to untreated controls [1]. Critically, neither the endogenous agonist α-MSH nor the endogenous inverse agonist AgRP produced any rescue effect on the same mutants, confirming that this chaperone activity is specific to ML-00253764 and not shared by other endogenous MC4R ligands [1]. Independent studies have further validated this chaperone function: ML-00253764 rescued the C84R and W174C MC4R mutants to the cell surface, with the rescued receptors demonstrating restored functionality (increased cAMP production in response to agonist stimulation) [2]. Internalization kinetic studies confirmed that rescued mutant receptors exhibit wild-type-like internalization characteristics (t1/2 not significantly different from WT) [1]. While Ipsen 5i has also been identified as a pharmacoperone for MC4R mutants, its profile differs: it rescues a broader set of 73% of tested mutants but is a partial inverse agonist, whereas ML-00253764 shows mutant-specific rescue [3].

Pharmacological chaperone MC4R mutant rescue Obesity GPCR trafficking

Quantified In Vivo Cachexia Efficacy: Peripheral ML-00253764 Prevents Tumor-Induced Body Weight and Lean Mass Loss

ML-00253764 has demonstrated robust, quantitatively documented anti-cachexia efficacy in multiple tumor-bearing mouse models following peripheral SC administration. In the Lewis lung carcinoma (LLC) model, SC administration of ML-00253764 at 15 mg/kg twice daily for 13 days preserved lean body mass (LBM unchanged vs. -4.8% loss in vehicle-treated controls; P < 0.05) and stimulated light-phase food intake relative to controls [1]. In the CT-26 colon adenocarcinoma model, SC dosing at 16 mg/kg twice daily for 11 days resulted in a body weight increase of 8.3% in drug-treated tumor-bearing mice versus a 7.2% weight loss in vehicle-treated tumor-bearing controls (P < 0.001) [2]; on day 13, drug-treated mice were 2 g heavier than the vehicle-treated tumor-bearing group (P < 0.0001) [2]. Comparative data across non-peptide MC4R antagonist chemotypes shows that oral SNT207707 produced a similar cachexia-sparing effect (body weight gain 1% vs. -1.1% control in C26 model), but SNT207707 lacks the inverse agonist and chaperone functions of ML-00253764 [3]. No peptide MC4R antagonist (HS024, SHU9119, AgRP) has ever demonstrated anti-cachexia efficacy via peripheral administration in any published model, as these agents require ICV delivery for central MC4R engagement [4].

Cancer cachexia Lean body mass Body weight preservation Tumor-bearing mouse model

Demonstrated Synergistic Anticancer Activity with Chemotherapy Across Multiple Cancer Types In Vitro and In Vivo

ML-00253764 has been shown to produce synergistic antiproliferative and proapoptotic effects when combined with standard-of-care chemotherapeutics across three distinct cancer types, a property not reported for other MC4R antagonists. In glioblastoma (GBM), the combination of ML-00253764 with temozolomide produced a highly synergistic effect on U-87 and U-118 cells as quantified by the Combination Index (CI) method, with the same combination significantly decreasing GBM tumor volumes in U-87 xenografted nude mice compared to single-drug treatments, with an excellent tolerability profile [1]. In BRAF-mutated melanoma, ML-00253764 combined with vemurafenib caused a synergistic effect on A-2058 and WM 266-4 melanoma cells (CI and Loewe methods), with in vivo inhibition of tumor growth in Athymic Nude-Foxn1nu mice without causing weight loss or genotoxicity [2]. In colorectal and anaplastic thyroid cancers, ML-00253764 exhibited significant synergy with vinorelbine and SN-38 (active metabolite of irinotecan) on HT-29, Caco-2, and 8305C cell lines, with IC50 values of 806.4 nM (HT-29), 2993 nM (Caco-2), and 7667 nM (8305C); the combination reduced tumor volume in vivo without adverse effects [3]. No comparable multi-cancer combination studies exist for HS024, SHU9119, MCL0129, or other MC4R antagonists; most alternative MC4R ligands have been studied primarily in metabolic rather than oncological contexts.

Cancer Synergism Combination therapy MC4R in oncology

ML-00253764 Hydrochloride: Verified Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical Cancer Cachexia Research with Peripheral Dosing

ML-00253764 hydrochloride is the compound of choice for murine cancer cachexia studies requiring peripheral (SC) administration. Researchers can dose at 15 mg/kg SC twice daily for 13 days in C57BL/6 mice bearing LLC tumors to achieve lean body mass preservation (LBM unchanged vs. -4.8% vehicle control), with light-phase food intake stimulation [1]. Alternatively, in CT-26 colon adenocarcinoma-bearing BALB/c mice, 16 mg/kg SC twice daily for 11 days produces a body weight gain of +8.3% relative to tumor-bearing controls [2]. The compound's aqueous solubility (4.14 mg/mL, 10 mM) enables direct preparation of dosing solutions in saline without co-solvents . This application is uniquely enabled by ML-00253764's brain penetration following peripheral administration; peptide MC4R antagonists are unsuitable due to their ICV-only central access requirements.

MC4R-Targeted Oncology Combination Therapy Studies

For laboratories investigating MC4R as a therapeutic target in cancer, ML-00253764 hydrochloride provides validated combination protocols with chemotherapy agents. In glioblastoma models, simultaneous combination with temozolomide produces highly synergistic effects quantified by the Combination Index method, with significant in vivo tumor volume reduction in U-87 xenografts [3]. In BRAF-mutated melanoma, combination with vemurafenib shows synergistic inhibition of A-2058 and WM 266-4 cell proliferation and suppresses in vivo tumor growth [4]. In colorectal and anaplastic thyroid cancers, combination with vinorelbine or SN-38 (irinotecan active metabolite) yields significant synergy with cell-line-specific IC50 values of 806.4 nM (HT-29), 2993 nM (Caco-2), and 7667 nM (8305C) [5]. The compound's dual mechanism—MC4R antagonism plus ERK1/2 and Akt phosphorylation inhibition—underpins the observed synergism.

Pharmacological Chaperone Studies for MC4R Trafficking-Deficient Obesity Mutants

ML-00253764 hydrochloride is the only commercially available MC4R antagonist with documented pharmacological chaperone activity, enabling research on MC4R trafficking rescue. In HEK293 cells stably expressing MC4R mutants N62S or P78L, treatment with ML-00253764 increases cell surface expression by 43% and 34% respectively [6]. The rescued receptors exhibit wild-type-like internalization kinetics (t1/2 not significantly different) and restored cAMP signaling upon agonist stimulation [7]. This application cannot be replicated with endogenous ligands α-MSH or AgRP, which show no rescue effect on the same mutants [6]. Suitable positive controls include Ipsen 5i, though its broader mutant rescue profile (73% of tested mutants) and different pharmacological fingerprint necessitate careful data interpretation.

MC4R Inverse Agonism and Biased Signaling Investigation

For GPCR signaling laboratories studying MC4R constitutive activity and biased agonism, ML-00253764 hydrochloride serves as a structurally defined, non-peptidic inverse agonist. At concentrations >1 µM, it reduces basal cAMP accumulation by approximately 20% in hMC4R-expressing HEK-293 membranes [8], while simultaneously acting as an agonist for ERK1/2 phosphorylation in both wild-type and constitutively active mutant MC4Rs [9]. This biased signaling profile—inverse agonism at Gs-cAMP coupled with agonism at MAPK/ERK1/2—makes ML-00253764 distinct from neutral antagonists like MCL0129 and provides a valuable tool for probing ligand-specific MC4R conformational states. Recommended comparator compounds include MCL0129 (neutral antagonist control), AgRP (endogenous peptide inverse agonist control), and SHU9119 (non-selective peptide antagonist control).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-00253764 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.